3-Hydroxy-2-methylisoindolin-1-one

Übersicht

Beschreibung

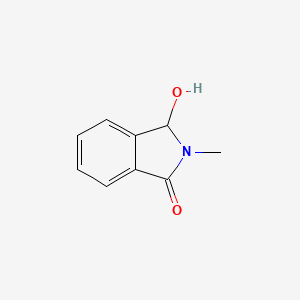

3-Hydroxy-2-methylisoindolin-1-one is a heterocyclic organic compound with the molecular formula C9H9NO2. It is a derivative of isoindolinone, featuring a hydroxyl group at the third position and a methyl group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylisoindolin-1-one can be synthesized through several methods. One common approach involves the reaction of 3-alkylidenephtalides under ultrasonic irradiation. This method is noted for its high efficiency and yield . Another method involves multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . These reactions typically occur under acidic conditions and provide access to complex and potentially biologically active scaffolds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-2-methylisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and methyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- IUPAC Name : 3-Hydroxy-2-methylisoindolin-1-one

The compound features a hydroxyl group and a methyl group at specific positions on the isoindolinone ring, contributing to its distinct chemical behavior and biological properties.

Medicinal Chemistry

This compound has shown promise in various therapeutic areas:

- Neuroprotective Effects : Emerging studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For example, it has been shown to induce apoptosis in breast cancer cells at concentrations above 10 µM.

- Anti-inflammatory Activity : The compound has exhibited the ability to inhibit inflammatory pathways, suggesting its use in treating inflammatory diseases. In murine models, it reduced pro-inflammatory cytokines like TNF-alpha and IL-6.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations:

| Method | Description |

|---|---|

| Reflux Reaction | Involves the reaction of 2-methylisoindoline with phthalic anhydride under reflux conditions. |

| Microreactor Technology | Utilizes continuous flow reactors for efficient production, optimizing yield and minimizing by-products. |

Biological Studies

The compound's interaction with biological targets is an area of active research. Its mechanism of action may involve:

- Enzyme Inhibition : It may inhibit enzymes linked to cancer progression and inflammation.

- Receptor Modulation : Interactions with cellular receptors could regulate cell proliferation and immune responses.

- Oxidative Stress Regulation : By modulating oxidative stress levels, it may protect cells from damage associated with various diseases .

Case Study 1: Anticancer Activity

A study focusing on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, primarily through apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Anti-inflammatory Properties

In a murine model of inflammation, administration of this compound led to decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential as a therapeutic agent for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-methylisoindolin-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations that enhance its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the hydroxyl and methyl groups.

Indole derivatives: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.

Uniqueness

3-Hydroxy-2-methylisoindolin-1-one is unique due to the presence of both a hydroxyl and a methyl group, which confer distinct chemical and biological properties

Biologische Aktivität

3-Hydroxy-2-methylisoindolin-1-one (C9H9NO2) is a heterocyclic compound that has garnered attention in recent years for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the third position and a methyl group at the second position of the isoindolinone structure. Its molecular weight is 163.17 g/mol, and it exhibits various physical properties that make it suitable for different applications in medicinal chemistry and material science.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

- Case Study : A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, indicating potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.

- Research Findings : In vitro studies revealed that this compound derivatives can reduce cell viability in human breast cancer cells (MCF-7) by approximately 50% at concentrations of 10 µM after 48 hours .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored, with findings suggesting that it may inhibit pro-inflammatory cytokines.

- Mechanism : The compound appears to modulate the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to various receptors involved in inflammation and cancer progression, influencing pathways such as apoptosis and cell cycle regulation.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Molecular Weight | 163.17 g/mol |

| Solubility | Soluble in DMSO |

| Half-life | Ongoing studies needed |

| Bioavailability | Under investigation |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives but exhibits unique biological activities due to its specific functional groups.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Isoindoline-1,3-dione | Limited antimicrobial properties | Lacks hydroxyl group |

| Indole derivatives | Broad spectrum of activities | Varies widely based on substitutions |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future study include:

- In Vivo Studies : Assessing the efficacy and safety profile through animal models.

- Structural Modifications : Investigating how alterations to the chemical structure can enhance biological activity.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

Eigenschaften

IUPAC Name |

3-hydroxy-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEXMNLISKKYAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.